4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid
Description
Properties
IUPAC Name |
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-11,18H,2-3,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSBETBXZHTRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
The core reaction involves coupling p-aminobenzoic acid with 4-butoxybenzenesulfonyl chloride under basic conditions. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming the sulfonamide bond.
Typical Procedure:
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Dissolve p-aminobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Add triethylamine (1.2–1.5 equiv) to deprotonate the amine.
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Slowly add 4-butoxybenzenesulfonyl chloride (1.1 equiv) at 0–5°C to minimize side reactions.
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Stir the mixture at room temperature for 6–12 hours.
Critical Parameters:
Acid-Base Workup and Purification
Post-reaction, the crude product is isolated via:
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Quenching with ice-cold water to remove excess sulfonyl chloride.
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Extraction with ethyl acetate (3 × 50 mL).
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Acidification to pH 2–3 using HCl to precipitate the product.
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Recrystallization from ethanol/water (3:1 v/v) yields white crystals (mp 162–164°C).
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction kinetics. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 98 |
| THF | 7.52 | 78 | 95 |
| Acetonitrile | 37.5 | 65 | 90 |
Data adapted from VulcanChem protocols.
DCM provides optimal balance between solubility and reaction rate, while acetonitrile’s high polarity slows sulfonyl chloride diffusion.
Temperature and Time
Controlled temperature prevents exothermic decomposition:
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0–5°C : Minimizes hydrolysis of sulfonyl chloride (yield: 88%).
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25°C : Accelerates reaction but reduces yield to 72% due to byproduct formation.
Reaction completion typically requires 8 hours at 25°C or 12 hours at 0°C.
Stoichiometric Ratios
Deviations from ideal stoichiometry affect purity:
| Amine:Sulfonyl Chloride | Yield (%) | Major Impurity |
|---|---|---|
| 1:1.0 | 68 | Unreacted amine |
| 1:1.1 | 85 | None |
| 1:1.3 | 82 | Sulfonic acid |
A 10% excess of sulfonyl chloride ensures complete amine consumption.
Industrial-Scale Production Considerations
Patent CN104402710A outlines scalable modifications:
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Continuous Flow Reactors : Reduce reaction time from 12 hours to 45 minutes via enhanced mass transfer.
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Automated pH Control : Maintains reaction at pH 8.5–9.0 using in-line titration.
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Solvent Recycling : DCM recovery exceeds 95% via fractional distillation.
Pilot-Scale Data (10 kg batch):
| Parameter | Value |
|---|---|
| Yield | 81% |
| Purity (HPLC) | 99.2% |
| Energy Consumption | 15 kWh/kg |
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d6) : δ 12.8 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 4.05 (t, J=6.4 Hz, 2H), 1.75–1.65 (m, 2H), 1.50–1.40 (m, 2H), 0.95 (t, J=7.2 Hz, 3H).
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HRMS (ESI-) : [M-H]⁻ calcd. for C17H18NO5S: 348.0914; found: 348.0911.
Chromatographic Purity:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (4.6 × 250 mm) | H2O/ACN + 0.1% HCOOH | 8.2 |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Batch (Lab-Scale) | 85 | Low | 1200 |
| Continuous Flow | 81 | High | 850 |
| Microwave-Assisted | 89 | Moderate | 1400 |
Microwave irradiation (100°C, 30 min) improves yield but poses safety challenges in large-scale operations.
Challenges and Limitations
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Sulfonyl Chloride Stability : Hydrolysis to sulfonic acid occurs at >40% humidity, necessitating anhydrous conditions.
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Byproduct Formation : Over-alkylation generates bis-sulfonamides if stoichiometry is unbalanced.
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Environmental Impact : DCM usage requires costly recovery systems to meet emissions regulations.
Chemical Reactions Analysis
Types of Reactions
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Key Structural Features :
- Benzoic Acid Core : Provides acidity (pKa ~2–3) and hydrogen-bonding capacity via the carboxylic acid group.
- 4-Butoxyphenyl Substituent : The butoxy group (–OC₄H₉) introduces hydrophobicity, influencing solubility and membrane permeability.
Potential Applications:
- Metal Chelation : Similar sulfonamides are studied for complexing metal ions, suggesting applications in catalysis or materials science .
- Pharmaceutical Intermediates : Sulfonamide derivatives are common in drug design, particularly as enzyme inhibitors or antimicrobial agents.
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
The sulfonamide substituent significantly impacts physicochemical properties and bioactivity. Below is a comparison of key derivatives:
Key Observations :
- Lipophilicity : Longer alkyl chains (e.g., octyl vs. butoxy) increase logP values, reducing aqueous solubility but improving lipid membrane penetration .
- Electronic Effects: Electron-donating groups (e.g., –OCH₃, –OC₄H₉) decrease sulfonamide acidity (higher pKa) compared to electron-withdrawing groups (e.g., –NO₂ in 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid, pKa ~2.77) .
Biological Activity
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is an organic compound belonging to the sulfonamide class, characterized by a benzoic acid moiety linked to a butoxyphenyl group via a sulfonylamino linkage. This unique structure suggests potential biological activities, particularly in enzyme inhibition and protein interactions, which are critical in various therapeutic applications.
The compound's synthesis typically involves reacting 4-aminobenzoic acid with 4-butoxybenzenesulfonyl chloride, using a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. This interaction can inhibit enzyme activity, making it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including tyrosinase, which is crucial for melanogenesis. For instance, hydroxyl-substituted benzoic acid derivatives have shown promising inhibitory activity against both mushroom and human tyrosinase, suggesting that modifications to the benzoic acid structure can enhance biological potency .
In vitro studies have demonstrated that certain derivatives can achieve IC50 values as low as 0.059 nM against mushroom tyrosinase, significantly outperforming standard inhibitors like kojic acid . Although specific data on this compound's IC50 values are not available, its structural similarities suggest potential for comparable activity.
Cytotoxicity and Antiproliferative Effects
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Similar compounds have shown antiproliferative activities, indicating that this compound may possess similar properties. For example, benzoic acid derivatives have been reported to enhance proteasome activity and induce apoptosis in cancer cells .
Case Studies
- Tyrosinase Inhibition Study : A study on hydroxyl-substituted benzoic acids demonstrated their efficacy in inhibiting tyrosinase activity in both mushroom and human melanoma cells. The most active compounds showed over 90% inhibition at specific concentrations, highlighting the potential of modifying the benzoic acid structure for enhanced biological activity .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of benzoic acid derivatives on human foreskin fibroblasts, revealing that certain compounds significantly activated proteasomal pathways without inducing cytotoxicity at tested concentrations . This suggests a therapeutic window where these compounds could be effective without harmful side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 4-[(4-chlorophenyl)sulfonylamino]benzoic acid | Structure | TBD | Tyrosinase inhibitor |
| 4-[(4-methoxyphenyl)sulfonylamino]benzoic acid | Structure | TBD | Antiproliferative effects |
| This compound | TBD | TBD | Potential enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
